Pyridine, 2-(4-ethoxyphenyl)-5-pentyl-
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Overview
Description
2-(4-Ethoxyphenyl)-5-pentylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the ethoxyphenyl and pentyl groups in the structure of 2-(4-ethoxyphenyl)-5-pentylpyridine imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-pentylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and 5-pentylpyridine as the primary starting materials.
Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with 5-pentylpyridine in the presence of a suitable catalyst, such as piperidine, under reflux conditions. This reaction forms the intermediate Schiff base.
Cyclization: The Schiff base intermediate undergoes cyclization to form the final product, 2-(4-ethoxyphenyl)-5-pentylpyridine. This step may require additional reagents and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-(4-ethoxyphenyl)-5-pentylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(4-ethoxyphenyl)-5-pentylpyridine.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-pentylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine nitrogen, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
2-(4-Ethoxyphenyl)-5-pentylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-pentylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-5-pentylpyridine: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-5-butylpyridine: Similar structure with a butyl group instead of a pentyl group.
2-(4-Ethoxyphenyl)-5-hexylpyridine: Similar structure with a hexyl group instead of a pentyl group.
Uniqueness
2-(4-Ethoxyphenyl)-5-pentylpyridine is unique due to the specific combination of the ethoxyphenyl and pentyl groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
105052-94-6 |
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Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-pentylpyridine |
InChI |
InChI=1S/C18H23NO/c1-3-5-6-7-15-8-13-18(19-14-15)16-9-11-17(12-10-16)20-4-2/h8-14H,3-7H2,1-2H3 |
InChI Key |
VCLBNKVFUHIBLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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